MDA77
Description
Overview of Cannabinoid Receptor Systems in Biological Research
The endocannabinoid system is widely distributed throughout the central and peripheral nervous systems, with its primary components being the cannabinoid receptors, CB1 and CB2, and their endogenous ligands, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) nih.gov. These receptors are G protein-coupled receptors (GPCRs) that modulate various cellular processes upon activation. The study of these receptors is fundamental to understanding their physiological roles and developing targeted pharmacological interventions. MDA 77 contributes to this research by offering a highly specific means to investigate the functions of one of these key receptors.
The two primary cannabinoid receptors, CB1 and CB2, exhibit distinct anatomical distributions and functional roles. CB1 receptors are predominantly found in the brain and central nervous system, including areas involved in movement coordination, learning, memory, and emotion, though they are also present in peripheral organs and tissues nih.govnih.gov. In contrast, CB2 receptors are primarily expressed in cells of the immune system and peripheral tissues, where they are involved in processes such as inflammation and pain modulation nih.govnih.gov.
MDA 77 is a highly selective compound that aids in distinguishing the roles of these two receptor types. Functional binding assays have demonstrated that MDA 77 acts as a selective inverse agonist of the human peripheral cannabinoid (CB2) receptor, exhibiting an EC50 value of 5.8 nM (or 5.82 nM) at CB2. Crucially, MDA 77 shows no discernible activity at the central cannabinoid (CB1) receptor. This pronounced selectivity makes MDA 77 an invaluable chemical probe for researchers aiming to isolate and investigate the specific functions mediated by CB2 receptors without confounding effects on CB1.
In pharmacology, receptor ligands can be classified based on their effect on receptor activity. While agonists activate receptors to produce a biological response, and antagonists block agonist activity, inverse agonists exert a unique effect by reducing the constitutive (basal) activity of a receptor. Many GPCRs, including cannabinoid receptors, exhibit a certain level of constitutive activity even in the absence of an activating ligand. Inverse agonists bind to these receptors and stabilize an inactive conformation, thereby decreasing this basal activity.
MDA 77 functions as a potent inverse agonist at the human CB2 receptor. Its EC50 value of 5.8 nM (or 5.82 nM) quantifies its effectiveness in reducing the constitutive activity of the CB2 receptor in functional binding assays. This characteristic is particularly significant for research, as it allows for the investigation of pathways and physiological states where the CB2 receptor might have inherent basal activity. By reducing this activity, MDA 77 can help elucidate the specific contributions of CB2 receptor signaling to various biological processes. It is important to note that the in vivo activity of MDA 77 has not been reported in the available literature, indicating an area for potential future research.
Detailed Research Findings on MDA 77
MDA 77, formally known as 2Z-(1,2-dihydro-6-methoxy-2-oxo-1-pentyl-3H-indol-3-ylidene)hydrazide benzoic acid, is a synthetic crystalline solid with a molecular formula of C21H23N3O3 and a molecular weight of 365.4 or 365.40. Its development and characterization, including its design, synthesis, and binding mode prediction, were documented in a 2009 publication by Diaz, P., Phatuk, S.S., Xu, J., et al. in the Journal of Medicinal Chemistry. The compound's high purity (≥98%) ensures its reliability as a research chemical.
The most significant research finding regarding MDA 77 is its highly selective inverse agonism at the human CB2 receptor. This selectivity is demonstrated by its nanomolar potency at CB2 (EC50 = 5.8 nM or 5.82 nM) and its complete lack of activity at the CB1 receptor in functional binding assays. This distinct pharmacological profile positions MDA 77 as a valuable tool for in vitro studies aimed at dissecting the specific roles of CB2 receptors in various biological contexts, such as immune responses and inflammatory pathways, without the confounding effects of CB1 modulation.
Table 1: Key Chemical and Pharmacological Properties of MDA 77
| Property | Value | Source |
| Formal Name | 2Z-(1,2-dihydro-6-methoxy-2-oxo-1-pentyl-3H-indol-3-ylidene)hydrazide benzoic acid | |
| CAS Number | 1103774-21-5 | |
| Molecular Formula | C21H23N3O3 | |
| Molecular Weight | 365.4 or 365.40 | |
| Purity | ≥98% | |
| Receptor Selectivity | Selective for human CB2 receptor | |
| CB2 EC50 | 5.8 nM or 5.82 nM (inverse agonist) | |
| CB1 Activity | No activity | |
| In vivo Activity | Not reported |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-6-methoxy-1-pentylindol-3-yl)iminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14,26H,3-4,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQOZCXKLNSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=CC(=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043029 | |
| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103774-21-5 | |
| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Mda 77 As a Cannabinoid Receptor Ligand
Receptor Binding Profile and Selectivity
Pharmacological studies have characterized MDA 77 as a highly selective ligand for cannabinoid receptors, exhibiting a distinct preference for the peripheral cannabinoid receptor over its central counterpart.
Selective Inverse Agonism at the Human Peripheral Cannabinoid (CB2) Receptor
MDA 77 functions as a selective inverse agonist at the human peripheral cannabinoid (CB2) receptor. frontiersin.orgwikipedia.orgnih.govnih.govnih.gov Inverse agonism implies that the compound not only blocks the activity of agonists but also reduces the constitutive (basal) activity of the receptor. This specific action at the CB2 receptor highlights its potential as a research tool for investigating CB2-mediated physiological processes.
The half-maximal effective concentration (EC50) is a measure of a compound's potency in eliciting a functional response. For MDA 77, studies have determined its EC50 value at the human CB2 receptor to be approximately 5.8 nM. frontiersin.orgnih.govnih.govnih.gov Another reported value is 5.82 nM. wikipedia.org This nanomolar potency indicates a strong interaction with the CB2 receptor, even at relatively low concentrations.
Table 1: EC50 Value of MDA 77 at the Human CB2 Receptor
| Receptor | Functional Activity | EC50 (nM) |
| Human CB2 | Inverse Agonism | 5.8 - 5.82 |
Absence of Activity at the Central Cannabinoid (CB1) Receptor
A critical aspect of MDA 77's pharmacological profile is its observed lack of activity at the central cannabinoid (CB1) receptor. frontiersin.orgwikipedia.orgnih.govnih.govnih.gov The CB1 receptor is predominantly expressed in the central nervous system and is responsible for many of the psychoactive effects associated with cannabinoids. nih.govwikipedia.orgwikipedia.org The selectivity of MDA 77 for CB2 over CB1 suggests that it does not induce central nervous system-mediated effects, making it a valuable tool for studying peripheral cannabinoid system functions independently of central effects.
Methodologies in Functional Binding Assays for Ligand Characterization
Characterizing the functional activity of cannabinoid receptor ligands like MDA 77 involves a range of sophisticated biochemical and cellular assays. Cannabinoid receptors, including CB1 and CB2, are G protein-coupled receptors (GPCRs), meaning their activation or inhibition leads to intracellular signaling cascades. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.org
Common methodologies employed in functional binding assays include:
Radioligand Binding Assays: These assays directly measure the binding affinity of a compound to the receptor. They typically involve incubating cell membranes containing the cannabinoid receptors with a radiolabeled agonist (e.g., [³H]-CP 55-940 for CB2 or [³H]-WIN 55-212-2 for CB1) in the presence or absence of the test compound. nih.govwikipedia.org The amount of radioligand bound to the receptor is then quantified, providing insights into the compound's ability to compete for binding sites. wikipedia.org
G Protein Coupling Assays: Since CB1 and CB2 receptors primarily couple to Gαi/o proteins, functional assays often measure the downstream effects of G protein activation or inhibition. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org
cAMP-Glo Assays: These assays measure changes in intracellular cyclic AMP (cAMP) levels. Agonists of Gi/o-coupled GPCRs typically inhibit adenylyl cyclase, leading to a decrease in cAMP, while inverse agonists can increase cAMP levels by reducing constitutive G protein activity. wikidata.orgwikipedia.org
GTPγS Binding Assays: This method assesses G protein activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the activated Gα subunit. wikipedia.org Agonists increase [³⁵S]GTPγS binding, reflecting G protein activation.
NanoBRET Assays: This fluorescence-based technique can monitor G protein activation in real-time by measuring the BRET (Bioluminescence Resonance Energy Transfer) between Gα and Gβγ subunits upon receptor activation. wikipedia.org This method is amenable to high-throughput screening.
Receptor Internalization Assays: These plate-based assays can measure the functional activity of ligands by determining changes in the intracellular levels of radiolabeled agonists, which are internalized along with the receptor upon agonist binding. nih.gov This method can be used to study both agonistic and antagonistic activities.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are used to study ligand-binding kinetics and can provide continuous data collection in a homogeneous format, offering advantages over traditional radioligand assays. nih.gov
These diverse methodologies allow for a comprehensive characterization of cannabinoid receptor ligands, providing crucial data on their binding affinity, selectivity, and functional efficacy, as demonstrated in the characterization of compounds like MDA 77.
Synthetic Chemistry and Molecular Design of Mda 77
Design Principles for 6-Methoxy-N-alkyl Isatin (B1672199) Acylhydrazone Derivatives
The design of 6-methoxy-N-alkyl isatin acylhydrazone derivatives, including MDA 77, stemmed from a strategic modification of previously identified N-alkyl isatin acylhydrazone derivatives, which were known as potent CB2 agonists. nih.govontosight.ai A crucial design principle involved the introduction of a methoxy (B1213986) moiety at position 6 of the isatin scaffold. This specific substitution proved instrumental in transforming the pharmacological profile of these compounds from agonists to selective CB2 inverse agonists. nih.govontosight.ai The 6-methoxy-N-alkyl isatin core was subsequently optimized to enhance the potency and selectivity of these inverse agonists. This rational design approach highlights the importance of specific structural modifications in modulating ligand-receptor interactions and achieving desired biological activities.
Synthetic Pathways and Methodologies
The synthesis of N-alkyl isatin acylhydrazone derivatives, such as MDA 77, generally involves a multi-step process. A common methodology for synthesizing the N-alkyl isatin core, a key intermediate, involves the reaction of 6-methoxyisatin with an alkylating agent. For instance, a general procedure describes combining cesium carbonate, 6-methoxyisatin, and 1-(bromomethyl)cyclohexane in dimethylformamide (DMF). This mixture is then subjected to irradiation at 140 °C for a brief period, typically 10 minutes, within sealed vessels.
Beyond the isatin core, the formation of the acylhydrazone moiety is critical. General synthetic approaches for N-acylhydrazones often involve the condensation of an acetohydrazide with a corresponding aromatic aldehyde. This reaction is commonly carried out by refluxing an ethanolic solution of the reactants in the presence of a catalytic amount of orthophosphoric acid. The products typically precipitate and can be isolated through filtration, washing with cold ethanol (B145695), and drying. Recrystallization from absolute ethanol can further purify the compounds, yielding off-white or pale-yellow solids. These methodologies provide a robust framework for the chemical synthesis of this class of compounds.
Computational Approaches for Binding Mode Prediction in Ligand-Receptor Interactions
Computational approaches play a pivotal role in understanding and predicting the binding modes of ligands with their target receptors, offering valuable insights into the molecular basis of their activity. For 6-methoxy-N-alkyl isatin acylhydrazone derivatives, including MDA 77, molecular modeling studies have been instrumental in elucidating their interaction with the CB2 receptor. nih.govontosight.ai
A significant aspect of these computational investigations involved developing a ligand-based homology model of the CB2 binding site. This model was constructed based on the known structure of the beta2-adrenergic receptor, representing a pioneering effort in understanding CB2 receptor interactions for this compound class. nih.govontosight.ai Through such modeling, a general binding mode for this series of inverse agonists with the CB2 receptor has been proposed. nih.gov
More broadly, computational techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations are routinely employed to explore the precise binding poses of isatin derivatives within the active sites of target proteins. These methods help in predicting the most probable orientations and conformations of the ligand when bound to the receptor, providing a detailed understanding of the intermolecular forces and interactions that govern binding affinity and selectivity. The correlation between computationally determined binding modes and experimentally obtained binding data further validates the utility of these approaches in drug discovery and development.
Table 1: Key Data for MDA 77
| Property | Value | Unit |
| EC50 at CB2 Receptor | 5.8 | nM |
Preclinical and Translational Research Avenues for Mda 77
Status of In Vivo Pharmacological Investigations
As of the current available research, the in vivo pharmacological activity of MDA 77 has not been reported. Current time information in Toronto, CA.wikipedia.orgglpbio.com This indicates that while its in vitro binding and inverse agonistic properties at the CB2 receptor are established, studies detailing its effects within living organisms are not yet published. Preclinical research often involves both in vitro and in vivo phases, with in vivo studies being crucial for understanding pharmacokinetics, pharmacodynamics, and potential physiological effects in a complex biological environment. The absence of reported in vivo data for MDA 77 suggests that its broader biological implications and potential therapeutic or adverse effects in living systems remain to be explored.
Current and Potential Applications in Research and Forensic Science
MDA 77 is explicitly intended for research and forensic applications. Current time information in Toronto, CA.wikipedia.orgcaymanchem.comglpbio.comwikipedia.org In research, its primary utility stems from its highly selective inverse agonism at the CB2 receptor. This property allows researchers to precisely modulate CB2 receptor activity, facilitating studies aimed at elucidating the physiological and pathological roles of this receptor without confounding effects from CB1 receptor modulation. For instance, it can be used to investigate CB2-mediated pathways in cellular signaling, inflammation, immune responses, and other biological processes where CB2 receptors are implicated.
In forensic science, MDA 77's classification as a synthetic cannabinoid and a New Psychoactive Substance (NPS) reference material is significant. wikipedia.orgsemanticscholar.org The continuous emergence of NPS poses considerable challenges for forensic laboratories, requiring robust analytical methods for their identification and characterization. semanticscholar.org MDA 77 serves as a standard for forensic analysis, aiding in the development and validation of techniques for detecting and identifying similar compounds in biological samples or seized materials. Metabolomics, for example, is increasingly applied in forensic toxicology to identify novel markers of forensic interest, including xenobiotics and their metabolites, which can be crucial for detecting NPS consumption even when the parent compound is undetectable. wikipedia.org Techniques like direct analysis in real-time mass spectrometry (DART-MS) are also being explored for rapid chemical analyses of forensically relevant samples, including drugs of abuse. uni.lu The availability of well-characterized reference materials like MDA 77 is essential for these advanced analytical approaches.
Comparative Analysis with Other Selective CB2 Modulators in Preclinical Studies
MDA 77 functions as a selective inverse agonist of the CB2 receptor, meaning it not only blocks the activity of agonists but also reduces the basal activity of the receptor. This mechanism distinguishes it from other CB2 modulators, which can be agonists or antagonists.
Comparison of MDA 77 with Other CB2 Modulators
| Compound Name | Receptor Activity | CB2 Affinity (EC50/Ki) | CB1 Activity/Selectivity | PubChem CID/CAS No. |
| MDA 77 | Inverse Agonist | 5.8 nM (EC50) Current time information in Toronto, CA. | No activity Current time information in Toronto, CA. | CAS: 1103774-21-5 |
| JWH133 | Agonist | 3.4 nM (Ki) wikipedia.org | ~200x selective over CB1 wikipedia.org | 6918505 wikipedia.orgfrontiersin.org |
| AM630 | Inverse Agonist | 32.1 nM (Ki) wikipedia.org | 165x selective over CB1 (weak partial agonist) wikipedia.org | 4302963 wikipedia.orgsci-hub.seresearchgate.net |
| SR144528 | Inverse Agonist | 0.6 nM (Ki) wikipedia.org | 400 nM at CB1 wikipedia.org | 3081355 wikipedia.orgnih.gov |
| β-Caryophyllene | Partial Agonist | 155 nM (Ki) wikipedia.org | Low affinity to CB1 wikipedia.org | 5281515 wikipedia.orgflybase.org |
| AM1241 | Agonist | Not specified, preferred over AM-1221 for research due to better CB2 selectivity wikipedia.org | Relatively high selectivity for CB2 over CB1 wikipedia.org | 10141893 ctdbase.orguni-freiburg.de |
CB2 Agonists (e.g., JWH133, AM1241, β-Caryophyllene): These compounds activate the CB2 receptor, leading to downstream signaling. Preclinical studies with CB2 agonists like JWH133 have demonstrated anti-inflammatory, immunomodulatory, and neuroprotective properties, with potential applications in conditions such as pain, inflammation, and neurodegenerative disorders. nih.govontosight.ai For instance, JWH133 has shown promise in attenuating inflammation and fibrogenesis in various models. ontosight.ai β-Caryophyllene, a natural bicyclic sesquiterpene, also acts as a CB2 receptor agonist and is under basic research for its potential anti-inflammatory actions. wikipedia.org
CB2 Inverse Agonists (e.g., AM630, SR144528): Like MDA 77, compounds such as AM630 and SR144528 are inverse agonists of the CB2 receptor. wikipedia.orgwikipedia.org They are crucial research tools for understanding the constitutive activity of the CB2 receptor and its physiological roles. For example, AM630 has been used to investigate the role of CB2 receptors in fear extinction and skin wound healing, with studies showing it can inhibit keratinocyte proliferation and migration. semanticscholar.orgsci-hub.se SR144528 is utilized to study CB2 receptor function and to isolate the effects of CB1 receptors, as few CB1 agonists lack significant CB2 activity. wikipedia.org
The distinct inverse agonistic profile of MDA 77 positions it as a valuable research chemical for dissecting the complexities of the endocannabinoid system, particularly concerning CB2 receptor-mediated processes. Its high selectivity for CB2 over CB1 is a significant advantage, as it allows researchers to investigate peripheral cannabinoid system functions without the psychoactive effects associated with CB1 receptor modulation.
Q & A
How to formulate a research question on MDA 77's biochemical mechanisms?
Methodological Guidance:
- Begin by identifying gaps in existing literature (e.g., inconsistencies in reported mechanisms or understudied pathways). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question .
- Ensure specificity: Include dependent variables (e.g., enzymatic activity) and independent variables (e.g., MDA 77 concentration) . Example: "How does MDA 77 concentration (0–100 µM) affect caspase-3 activation in hepatocellular carcinoma cells over 24 hours?"
- Validate feasibility through pilot studies or computational modeling (e.g., molecular docking) .
Q. What experimental design considerations are critical for studying MDA 77's pharmacological properties?
Methodological Guidance:
- Control Groups: Include positive/negative controls (e.g., known inhibitors) and account for solvent effects (e.g., DMSO) .
- Variables: Define and operationalize variables (e.g., IC50, bioavailability metrics). Use randomized block designs to minimize bias .
- Replication: Perform triplicate experiments and report standard deviations to ensure statistical power .
- Ethics: Adhere to institutional guidelines for animal/human studies, including toxicity thresholds .
3. Best practices for data collection and validation in MDA 77 toxicity studies.
Methodological Guidance:
- Primary Data: Use LC-MS/MS for quantitative analysis of MDA 77 metabolites. Calibrate instruments with certified reference materials .
- Secondary Data: Cross-validate findings with public databases (e.g., PubChem, ChEMBL) .
- Validation: Apply Bland-Altman plots to assess agreement between technical replicates .
- Metadata: Document experimental conditions (pH, temperature) and instrument settings in structured formats (e.g., ISA-Tab) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo data on MDA 77's efficacy?
Methodological Guidance:
- Error Analysis: Quantify methodological uncertainties (e.g., cell line heterogeneity vs. animal model variability) using ANOVA or mixed-effects models .
- Contextual Factors: Compare pharmacokinetic parameters (e.g., half-life, protein binding) across models .
- Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for publication bias via funnel plots .
5. Methodological strategies for integrating multimodal data in MDA 77's mechanism of action research.
Methodological Guidance:
- Data Triangulation: Combine transcriptomics (RNA-seq), proteomics (Western blot), and phenotypic assays (cell viability) to validate pathways .
- Analytical Frameworks: Use Mediated Discourse Analysis (MDA) to interpret interactions between MDA 77 and cellular components .
- Tools: Leverage R/Bioconductor packages (e.g.,
limma,DESeq2) for integrated omics analysis .
6. Approaches for ensuring reproducibility in MDA 77 synthesis and characterization experiments.
Methodological Guidance:
- Protocol Standardization: Publish step-by-step synthesis protocols with CAS numbers for reagents and reaction conditions (e.g., reflux time, catalysts) .
- Open Data: Deposit raw NMR/HRMS spectra in repositories like Zenodo or Chemotion .
- Collaborative Validation: Engage independent labs for inter-laboratory studies, reporting Cohen’s kappa for procedural agreement .
Data Presentation and Reporting
- Tables: Structure dose-response data with columns for concentration, response (mean ± SD), and p-values .
- Repositories: Use discipline-specific platforms (e.g., NFDI4Chem for synthetic data) to enhance accessibility .
- Ethical Compliance: Declare conflicts of interest and data ownership agreements in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
